N'-(diphenylacetyl)-3-methylbutanehydrazide
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Overview
Description
N’-(3-METHYLBUTANOYL)-2,2-DIPHENYLACETOHYDRAZIDE is a chemical compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a 3-methylbutanoyl group and a 2,2-diphenylacetohydrazide moiety. It has garnered attention due to its potential biological activities and its role in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-METHYLBUTANOYL)-2,2-DIPHENYLACETOHYDRAZIDE typically involves the reaction of 3-methylbutanoyl chloride with 2,2-diphenylacetohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
On an industrial scale, the production of N’-(3-METHYLBUTANOYL)-2,2-DIPHENYLACETOHYDRAZIDE may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N’-(3-METHYLBUTANOYL)-2,2-DIPHENYLACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted hydrazides.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism by which N’-(3-METHYLBUTANOYL)-2,2-DIPHENYLACETOHYDRAZIDE exerts its effects involves the inhibition of specific enzymes and the disruption of cellular processes. The compound targets molecular pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer research. It interacts with enzyme active sites, leading to the inhibition of enzyme activity and subsequent cellular effects .
Comparison with Similar Compounds
Similar Compounds
3-Methylbutanoic acid: Shares the 3-methylbutanoyl group but lacks the hydrazide moiety.
2,2-Diphenylacetic acid: Contains the diphenylacetyl group but differs in its functional groups.
N-(3-Methylbutanoyl)-beta-alanine: Similar in structure but with a different amino acid component.
Uniqueness
N’-(3-METHYLBUTANOYL)-2,2-DIPHENYLACETOHYDRAZIDE is unique due to its combined structural features, which confer distinct biological activities and synthetic utility. Its dual functional groups allow for versatile chemical modifications and applications in various fields .
Properties
Molecular Formula |
C19H22N2O2 |
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Molecular Weight |
310.4 g/mol |
IUPAC Name |
N'-(2,2-diphenylacetyl)-3-methylbutanehydrazide |
InChI |
InChI=1S/C19H22N2O2/c1-14(2)13-17(22)20-21-19(23)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,18H,13H2,1-2H3,(H,20,22)(H,21,23) |
InChI Key |
JNCXHXXGEDGIRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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